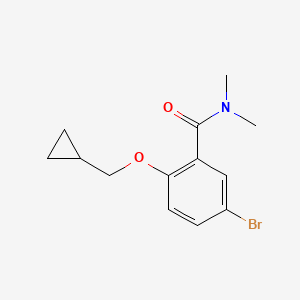

5-bromo-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide

Description

Properties

IUPAC Name |

5-bromo-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-15(2)13(16)11-7-10(14)5-6-12(11)17-8-9-3-4-9/h5-7,9H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVVFVVQLUEBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)Br)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide typically involves the following steps:

Cyclopropylmethoxylation: The cyclopropylmethoxy group can be introduced via nucleophilic substitution using cyclopropylmethanol and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Amidation: The final step involves the formation of the amide bond by reacting the intermediate with N,N-dimethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

5-bromo-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired therapeutic effect. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Physicochemical Properties

- Lipophilicity : The cyclopropylmethoxy group in the target compound and its analogs contributes to increased logP values compared to simpler methoxy derivatives, enhancing membrane permeability .

- Molecular Weight : PD-184161’s higher molecular weight (577.56 g/mol) may limit blood-brain barrier penetration, whereas the target compound (MW: 310.18 g/mol) has better bioavailability .

Biological Activity

5-bromo-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C12H14BrN2O2

- Molecular Weight : 284.15 g/mol

- CAS Number : [Insert CAS Number Here]

The compound features a bromine atom, a cyclopropylmethoxy group, and a dimethylbenzamide moiety, which contribute to its unique properties and biological activities.

Anticancer Properties

Recent studies have highlighted the potential of benzamide derivatives, including those similar to this compound, in cancer therapy. For instance, compounds with structural similarities have shown significant inhibition of fibroblast growth factor receptor (FGFR) in non-small cell lung cancer (NSCLC) cell lines. The compound C9, closely related to our target compound, demonstrated IC50 values ranging from 1.25 µM to 2.31 µM across various NSCLC lines, indicating strong anticancer activity .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in tumor growth.

- Receptor Modulation : The interaction with FGFR1 suggests that this compound may modulate receptor activity, leading to reduced proliferation and increased apoptosis in cancer cells .

Molecular docking studies indicate that these compounds can form multiple hydrogen bonds with their targets, enhancing their binding affinity and efficacy .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound. Below are notable examples:

| Study | Findings |

|---|---|

| Study A | Investigated the anticancer effects of similar benzamide derivatives on NSCLC cell lines; reported significant apoptosis induction and cell cycle arrest at G2 phase. |

| Study B | Explored the binding interactions of benzamide derivatives with FGFR1; demonstrated strong binding through hydrogen bonding. |

| Study C | Evaluated the pharmacokinetics and toxicity profiles of related compounds; indicated moderate toxicity but promising therapeutic indices. |

Q & A

Q. What are the optimal synthetic routes for 5-bromo-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide?

The synthesis typically involves sequential functionalization of a brominated benzamide scaffold. A representative method includes:

- Step 1 : Bromination and methoxylation of a salicylic acid derivative using iodomethane and potassium carbonate under reflux conditions (e.g., 80°C for 4 hours) to generate intermediates like 5-bromo-2-methoxybenzoic acid .

- Step 2 : Cyclopropane introduction via nucleophilic substitution. For example, reacting with cyclopropylmethyl bromide in the presence of a base such as LiOH in a THF/MeOH/H₂O solvent system to install the cyclopropane-methoxy group .

- Step 3 : Amidation using dimethylamine under Schlenk conditions (N₂ atmosphere) with coupling agents like EDCI/HOBt to form the final benzamide .

Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can researchers confirm the structural identity of this compound?

A multi-technique approach is recommended:

- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., cyclopropane protons at δ 0.5–1.5 ppm and methoxy groups at δ 3.2–3.8 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₅BrNO₂: 296.03) .

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly for the cyclopropane ring and amide linkage .

Advanced Research Questions

Q. How can computational methods aid in retrosynthetic planning for derivatives of this compound?

AI-driven synthesis platforms (e.g., PubChem’s retrosynthesis tools) can predict feasible routes by analyzing reaction databases. For example:

- Stepwise Disconnection : Prioritize amide bond formation and cyclopropane functionalization as key steps .

- Precursor Scoring : Evaluate commercial availability of intermediates like 5-bromo-2-hydroxybenzoic acid and cyclopropylmethyl bromide .

Validation : Cross-check predicted routes with experimental data from analogous compounds (e.g., palladium-catalyzed coupling for bromine substitution) .

Q. What strategies resolve discrepancies in biological activity data for this compound?

Contradictory bioactivity results (e.g., antibacterial vs. inert) may arise from:

- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC determination) and include controls (DMSO for solubility, ciprofloxacin as a positive control) .

- Biofilm vs. Planktonic Testing : Use crystal violet staining or confocal microscopy to differentiate activity against biofilm-embedded vs. free-floating bacteria .

- Metabolite Interference : Perform LC-MS to rule out degradation products during assays .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

- Co-solvent Systems : Test DMSO/PEG-400/saline mixtures (e.g., 10:40:50 v/v) to balance solubility and biocompatibility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the methoxy or amide positions to enhance aqueous solubility .

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve bioavailability while retaining activity .

Methodological Challenges

Q. What analytical techniques are critical for monitoring stability under physiological conditions?

- HPLC-PDA : Track degradation at 37°C in PBS (pH 7.4) over 24–72 hours, using a C18 column and acetonitrile/water mobile phase .

- Fluorescence Spectroscopy : Detect aggregation or photodegradation by measuring emission shifts (e.g., λₑₓ = 280 nm, λₑₘ = 350 nm) .

- DSC/TGA : Assess thermal stability (e.g., melting point >150°C indicates suitability for lyophilization) .

Q. How to address low yields in cyclopropane functionalization steps?

- Catalyst Screening : Test palladium (e.g., Pd(OAc)₂) or copper catalysts (e.g., CuI) for Buchwald-Hartwig coupling to improve cyclopropane insertion .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce side reactions .

- Protecting Groups : Temporarily protect the amide nitrogen with Boc to prevent undesired nucleophilic attacks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.